B1574633 IRX4310

IRX4310

Cat. No.: B1574633
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Description

Overview of Retinoid Biology and Homeostasis

Retinoids, a class of compounds derived from vitamin A (retinol), are crucial signaling molecules that play a vital role in a multitude of physiological processes. This includes embryonic development, cell growth, differentiation, and apoptosis. The biological effects of retinoids are primarily mediated by their active metabolite, all-trans retinoic acid (ATRA).

The maintenance of retinoid homeostasis is a tightly regulated process. It begins with the dietary intake of vitamin A, which is then transported to the liver for storage. As needed, retinol (B82714) is released into the bloodstream, bound to retinol-binding protein, and taken up by target cells. Within the cell, retinol is converted to retinoic acid through a two-step enzymatic process. Cellular retinol-binding proteins and cellular retinoic acid-binding proteins are involved in the solubilization, transport, and metabolic channeling of retinoids, ensuring their proper concentration and availability for signaling.

Role of Retinoic Acid Receptors (RARs) in Cellular Processes

The cellular effects of retinoic acid are mediated through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs). There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a distinct gene. biospace.com These receptors function as ligand-activated transcription factors. biospace.com

Upon binding to retinoic acid, RARs undergo a conformational change. They form heterodimers with another class of nuclear receptors called Retinoid X Receptors (RXRs). This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. biospace.com This binding event, in conjunction with the recruitment of coactivator or corepressor proteins, modulates the transcription of these genes, thereby controlling a wide array of cellular processes. The differential expression of RAR subtypes in various tissues contributes to the diverse and specific effects of retinoid signaling throughout the body.

Significance of RAR Antagonism in Basic Biological Research

The use of RAR antagonists like IRX4310 is of significant importance in basic biological research. By selectively blocking the retinoid signaling pathway, researchers can elucidate the specific functions of RARs in various cellular and physiological processes. This approach has been instrumental in understanding the role of retinoid signaling in hematopoiesis, the process of blood cell formation. For instance, studies using pan-RAR antagonists have shown that blocking RAR signaling can lead to an expansion of granulocytic precursors in vivo. patsnap.com

Furthermore, RAR antagonism has been employed to investigate the intricate mechanisms of cell differentiation. A notable example is the study of osteoprogenitor differentiation, where the inhibition of RARs by IRX4310 was found to accelerate the differentiation of these cells into osteoblasts, the cells responsible for bone formation. This effect is thought to be mediated, at least in part, through the modulation of the Wnt signaling pathway.

The ability to pharmacologically inhibit RARs provides a powerful method to dissect the complex and often context-dependent roles of retinoid signaling, offering insights into developmental biology, tissue homeostasis, and the pathogenesis of various diseases.

Detailed Research Findings on IRX4310

Research into the effects of IRX4310 has provided valuable insights into the role of retinoid signaling in skeletal biology. A key study investigated the impact of this pan-RAR antagonist on the differentiation of osteoprogenitor cells, which are the precursors to bone-forming osteoblasts.

The study revealed that treatment with IRX4310 accelerated the differentiation of early osteoprogenitors. This finding suggests that endogenous retinoid signaling, through RARs, normally acts as a negative regulator of osteoblast differentiation. By blocking this signaling, IRX4310 effectively removes this inhibitory brake, allowing for a more rapid progression of osteoprogenitor cells towards a mature osteoblast phenotype.

Further investigation into the mechanism of action indicated an interplay between RAR signaling and the Wnt signaling pathway, a critical regulator of bone formation. The effects of IRX4310 on osteoprogenitor differentiation were found to be predominantly mediated through RARγ. The study also noted that the pro-differentiative effect of IRX4310 was enhanced by the presence of an RARα antagonist, suggesting a complex interplay between the different RAR subtypes in controlling this process. The upregulation of the Wnt antagonist, Sfrp4, was observed with RAR agonist treatment, leading to reduced Wnt/β-catenin signaling. Conversely, the antagonistic action of IRX4310 is proposed to counteract this, thereby promoting osteogenesis.

Effects of IRX4310 on Osteoprogenitor Differentiation
Experimental ModelTreatmentObserved EffectProposed Mechanism of Action
Early Osteoprogenitor CellsIRX4310Accelerated differentiationInhibition of RAR-mediated negative regulation of differentiation
Osteogenic CulturesIRX4310Enhanced osteoblast differentiationModulation of the Wnt signaling pathway, primarily through RARγ

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IRX4310;  IRX 4310;  IRX-4310

Origin of Product

United States

Molecular and Pharmacological Characterization of Irx4310

Classification as a Small Molecule Compound

IRX4310 is classified as a small molecule compound. Small molecules are typically defined as organic compounds with a low molecular weight, generally less than 900 Daltons wikipedia.orgidrblab.net. They are amenable to chemical synthesis and possess the ability to readily permeate cell membranes to interact with intracellular molecular targets, such as receptors and enzymes, thereby eliciting therapeutic or modulatory effects wikipedia.org. IRX4310 (AGN194310) has a molecular formula of C28H24O2S medkoo.com, resulting in a molecular weight of approximately 424.59 g/mol . This falls well within the typical range for small molecules, confirming its classification. It is specifically identified as a synthetic retinoid medchemexpress.com.

Binding Affinity and Specificity Profile for Retinoic Acid Receptors

IRX4310 exhibits a high binding affinity and a selective antagonism profile for retinoic acid receptors (RARs), while demonstrating a distinct lack of interaction with retinoid X receptors (RXRs).

IRX4310 (AGN194310) functions as a high-affinity, potent, and selective pan-antagonist of all three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ medkoo.commedchemexpress.combiocrick.com. This pan-antagonistic activity means it effectively blocks the physiological functions mediated by all three RAR isotypes medchemexpress.com. In vitro binding experiments have determined its dissociation constant (Kd) values for these receptors.

Table 1: Binding Affinities (Kd) of IRX4310 for RAR Subtypes

RAR SubtypeKd Value (nM)Source
RARα3 medkoo.commedchemexpress.combiocrick.com
RARβ2 medkoo.commedchemexpress.combiocrick.com
RARγ5 medkoo.commedchemexpress.combiocrick.com

These low nanomolar Kd values highlight the high affinity of IRX4310 for all three RAR subtypes.

All-trans retinoic acid (ATRA) is an oxidized metabolite of vitamin A and serves as the primary natural ligand for RARs ctdbase.orgwikipedia.orglipidmaps.org. ATRA binds exclusively to RAR receptors, showing no affinity for RXR receptors ctdbase.org. In contrast to ATRA's agonistic action, IRX4310 acts as an antagonist. Studies have demonstrated that IRX4310 (AGN194310) is significantly more potent than ATRA in certain cellular contexts, such as inhibiting the growth of prostate carcinoma cells, where it was found to be 12-22 times more potent biocrick.comresearchgate.net.

For comparison, ATRA exhibits IC50 values in radioligand binding assays for RAR subtypes as follows:

Table 2: Binding Affinities (IC50) of All-Trans Retinoic Acid (ATRA) for RAR Subtypes

RAR SubtypeIC50 Value (nM)Source
RARα9 lipidmaps.org
RARβ3 lipidmaps.org
RARγ10 lipidmaps.org

The comparative data illustrates that IRX4310 possesses comparable, if not superior, binding affinities to the RAR subtypes when contrasted with the natural ligand ATRA, while exerting an opposing pharmacological effect.

A critical aspect of IRX4310's specificity profile is its lack of interaction with Retinoid X Receptor (RXR) subtypes medchemexpress.combiocrick.com. RXRs (RXRα, RXRβ, and RXRγ) are another family of nuclear receptors that often heterodimerize with RARs to mediate retinoid signaling fishersci.atwikipedia.orgnih.govnih.govfishersci.befishersci.dkgoogle.com. This selective antagonism of RARs, without affecting RXRs, allows for the specific dissection of RAR-mediated pathways from RXR-mediated or RAR-RXR heterodimer-mediated effects where the RXR component might be activated by its own ligands (e.g., 9-cis retinoic acid) medchemexpress.combiocrick.comctdbase.org.

Molecular Mechanisms of Receptor Interaction and Antagonism

Retinoic acid receptors (RARs) are members of the nuclear receptor superfamily (NR1B class) that function as ligand-dependent transcription factors wikipedia.orgnih.govfishersci.dk. Their biological effects are primarily mediated through the formation of heterodimers with retinoid X receptors (RXRs) wikipedia.orgwikipedia.orgnih.govnih.govfishersci.befishersci.dkgoogle.com. These RXR-RAR heterodimers bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby regulating gene expression wikipedia.orgwikipedia.orgnih.govfishersci.befishersci.dk.

The molecular mechanism of RAR-mediated gene regulation involves a dynamic interplay with co-regulator proteins. In the absence of an RAR agonist, the RXR-RAR heterodimer typically recruits co-repressor proteins, such as Nuclear Receptor Co-repressor 1 (NCoR) and Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptors (SMRT), along with associated histone deacetylases. This complex maintains a condensed chromatin structure, leading to the repression of gene transcription wikipedia.orgfishersci.dkindigobiosciences.com.

Upon binding of an RAR agonist, such as all-trans retinoic acid (ATRA), a conformational change is induced in the ligand-binding domain (LBD) of the RAR. This conformational shift facilitates the dissociation of co-repressors and the recruitment of co-activator complexes, including histone acetyltransferases. The recruitment of co-activators promotes a more open chromatin structure, thereby activating the transcription of target genes wikipedia.orgfishersci.dkindigobiosciences.com.

As a pan-RAR antagonist, IRX4310 (AGN194310) exerts its effects by preventing the activation of RARs youtube.com. Its high affinity for all RAR subtypes allows it to effectively compete with natural agonists like ATRA for binding to the receptor's active site youtube.comsigmaaldrich.com. By binding to RARs, IRX4310 interferes with the conformational changes necessary for co-repressor release and co-activator recruitment. This action maintains the RAR-RXR heterodimer in a transcriptionally repressive state, thereby blocking the agonist-induced activation of target genes ymilab.comnih.govlongdom.org. While some antagonists are classified as "inverse agonists" that actively reduce constitutive receptor activity wikipedia.orgnih.govlongdom.org, IRX4310 is primarily described as an antagonist that blocks the physiological function of RARs and inhibits agonist-induced effects medkoo.commedchemexpress.com. Its mechanism is characterized by preventing the shift from a repressive to an active transcriptional state, effectively counteracting the effects of RAR agonists.

Mechanistic Studies of Irx4310 Action at the Cellular and Molecular Level

Impact on Retinoid Receptor-Mediated Gene Transcription

IRX4310 has been identified as a pan-Retinoic Acid Receptor (RAR) antagonist. In contrast to pan-RAR agonists like all-trans retinoic acid (ATRA), which inhibit the differentiation and mineralization of early osteoprogenitors, IRX4310 accelerates the differentiation of these cells. This antagonistic effect of IRX4310 predominantly occurs via RARγ and can be further enhanced by an RARα antagonist. whiterose.ac.uknih.gov Retinoic acid receptors (RARs), including RARα, β, and γ, are nuclear receptors that form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA regulatory elements, known as Retinoic Acid Response Elements (RAREs), to regulate gene expression. whiterose.ac.uknih.govfrontiersin.orgnih.gov As an RAR antagonist, IRX4310 would be expected to counteract the transcriptional activities normally promoted by RAR agonists.

Modulation of Intracellular Signaling Pathways

IRX4310's role as a pan-RAR antagonist indirectly influences several intracellular signaling pathways, notably the Wnt/β-Catenin cascade and lipid metabolism.

The Wnt/β-Catenin signaling pathway is crucial for embryonic development and adult homeostasis, regulating processes like cell proliferation, differentiation, and stem cell pluripotency. mdpi.comnih.gov Studies have shown that RAR agonist treatment leads to significant modulations within this pathway. Given that IRX4310 is a pan-RAR antagonist, its effects on the Wnt/β-Catenin pathway are inferred to be contrary to those induced by RAR agonists. whiterose.ac.uknih.gov

RAR agonist treatment has been observed to result in the significant upregulation of the Wnt antagonist, Secreted frizzled-related protein 4 (Sfrp4). whiterose.ac.uknih.gov Sfrp4 is a glycoprotein (B1211001) that inhibits Wnt signaling by preventing Wnt ligands from binding to their receptors. sigmaaldrich.comwikipedia.orgresearchgate.net Therefore, it can be inferred that IRX4310, as a pan-RAR antagonist, would likely lead to a downregulation of Sfrp4 expression, thereby potentially promoting Wnt signaling.

Table 1: Inferred Regulation of Wnt Antagonist Sfrp4 by IRX4310

Compound/TreatmentEffect on Sfrp4 ExpressionImplication for Wnt SignalingSource
RAR AgonistUpregulationImpaired/Inhibited Wnt Signaling whiterose.ac.uknih.gov
IRX4310 (RAR Antagonist)Downregulation (Inferred)Promotion/Restoration of Wnt Signaling (Inferred) whiterose.ac.uknih.gov

RAR agonist treatment has been shown to reduce both nuclear and cytosolic β-Catenin protein levels. whiterose.ac.uknih.gov β-Catenin is a key component of the Wnt pathway; in the absence of Wnt signaling, β-Catenin is degraded, while its accumulation and translocation to the nucleus activate Wnt target genes. mdpi.comresearchgate.netnih.govlibretexts.org Consequently, as an RAR antagonist, IRX4310 is inferred to increase nuclear and cytosolic β-Catenin protein levels, thereby facilitating Wnt pathway activation.

Table 2: Inferred Effects on β-Catenin Protein Levels by IRX4310

Compound/TreatmentEffect on Nuclear β-CateninEffect on Cytosolic β-CateninImplication for Wnt SignalingSource
RAR AgonistReducedReducedImpaired/Inhibited Wnt Signaling whiterose.ac.uknih.gov
IRX4310 (RAR Antagonist)Increased (Inferred)Increased (Inferred)Promotion/Restoration of Wnt Signaling (Inferred) whiterose.ac.uknih.gov

RAR agonist treatment leads to reduced expression of the Wnt target gene Axin2. whiterose.ac.uknih.gov Axin2 is a direct target gene of Wnt/β-Catenin signaling and functions as a negative regulator, facilitating β-Catenin degradation. whiterose.ac.uknih.gov Given IRX4310's antagonistic action on RARs, it is inferred to increase the expression of Wnt target genes such as Axin2, consistent with a promotion of Wnt/β-Catenin signaling.

Table 3: Inferred Alteration of Wnt Target Gene Expression by IRX4310

Compound/TreatmentEffect on Axin2 ExpressionImplication for Wnt SignalingSource
RAR AgonistReducedImpaired/Inhibited Wnt Signaling whiterose.ac.uknih.gov
IRX4310 (RAR Antagonist)Increased (Inferred)Promotion/Restoration of Wnt Signaling (Inferred) whiterose.ac.uknih.gov

The retinoid pathway, including RAR signaling, has an established role in regulating metabolic pathways. ucl.ac.uk Specifically, RAR agonists have been shown to impair adipogenesis (the process of fat cell formation) in osteogenic cultures. whiterose.ac.uknih.gov Adipogenesis is a key aspect of lipid metabolism, involving the synthesis and storage of lipids. libretexts.orge-century.usutmb.edu As a pan-RAR antagonist, IRX4310 would therefore be expected to accelerate adipogenesis, indicating its interplay with lipid metabolism pathways. While specific quantitative data on how IRX4310 directly alters rates of cholesterol synthesis or fatty acid oxidation are not detailed, its influence on adipogenesis points to a significant modulation of lipid metabolic processes. whiterose.ac.uknih.govnih.govmdpi.comnih.govlibretexts.orgucl.ac.uke-century.us

Table 4: Interplay with Adipogenesis (a component of Lipid Metabolism)

Compound/TreatmentEffect on AdipogenesisImplication for Lipid MetabolismSource
RAR AgonistImpairedInhibition of fat cell formation whiterose.ac.uknih.gov
IRX4310 (RAR Antagonist)Accelerated (Inferred)Promotion of fat cell formation (Inferred) whiterose.ac.uknih.gov

Biological Effects and Physiological Roles in Preclinical Models

Effects on Cellular Differentiation Processes

As a pan-RAR antagonist, IRX4310 has been demonstrated to accelerate the differentiation of early osteoprogenitors. This acceleratory effect was primarily mediated through RARγ. Furthermore, the differentiation process was observed to be enhanced by the presence of either an RARα agonist or antagonist, suggesting a complex interplay of RAR subtypes in osteogenesis wikipedia.org.

In stark contrast to the effects of IRX4310, the pan-RAR agonist all-trans retinoic acid (ATRA) exhibited an inhibitory effect on the differentiation and mineralization of early osteoprogenitors wikipedia.org. ATRA also demonstrated an impairment in the differentiation of more mature osteoblast populations wikipedia.org. Research indicates that treatment with RAR agonists leads to a significant upregulation of Sfrp4, a Wnt antagonist wikipedia.org. This upregulation was associated with a reduction in nuclear and cytosolic β-catenin protein levels and decreased expression of the Wnt target gene Axin2, collectively suggesting an impairment of Wnt/β-catenin signaling by RAR agonists wikipedia.org.

The contrasting effects of IRX4310 and RAR agonists on osteoblast differentiation are summarized in the table below:

Table 1: Comparison of IRX4310 and RAR Agonist Effects on Osteoblast Differentiation

Compound/ClassEffect on Early Osteoprogenitor DifferentiationEffect on Mature Osteoblast DifferentiationAssociated Mechanism (RAR Agonists)
IRX4310 Accelerated (primarily via RARγ) wikipedia.orgNot directly specified, but implied promotionN/A
RAR Agonists Inhibited wikipedia.orgImpaired wikipedia.orgUpregulation of Sfrp4, reduced β-catenin, impaired Wnt/β-catenin signaling wikipedia.org

Studies have shown that RAR agonists, when applied in osteogenic cultures, similarly impaired adipogenesis from mesenchymal progenitor cells wikipedia.org. Given that RARs are negative regulators of adipocyte differentiation, and IRX4310 is a pan-RAR antagonist, its effect would be expected to either not impair or potentially promote adipogenesis, although the provided research specifically highlights the inhibitory effect of RAR agonists wikipedia.org.

Osteogenesis and Osteoblast Differentiation

Impact on Bone Physiology and Development in Animal Models

To assess the impact of RAR inhibition in a living system, IRX4310 was administered to male post-natal mice for a period of 10 days wikipedia.orgfishersci.at. Subsequent analysis of the bones using micro-computed tomography (µCT) revealed a notable effect on bone development wikipedia.orgfishersci.at. While no significant change was observed in trabecular bone volume, the administration of IRX4310 resulted in impaired radial bone growth wikipedia.orgfishersci.at. This finding indicates that the inhibition of RAR signaling in vivo negatively affects radial bone growth in post-natal mice wikipedia.orgfishersci.at.

The observed effects of IRX4310 on bone physiology in post-natal mice are summarized below:

Table 2: Effects of IRX4310 on Bone Physiology in Post-Natal Mice

ParameterEffect of IRX4310 Administration (10 days in male mice)
Trabecular Bone Volume No change observed wikipedia.orgfishersci.at
Radial Bone Growth Impaired wikipedia.orgfishersci.at

Analysis of Trabecular Bone Volume and Cortical Thickness

Trabecular bone volume and cortical thickness are critical parameters in assessing bone microarchitecture and health, often evaluated using micro-computed tomography (μCT) in preclinical models nih.govunesp.brumich.edunih.govresearchgate.net. Studies involving the pan-RAR antagonist IRX4310 have explored its influence on these bone parameters. In mouse tibiae, μCT analysis following IRX4310 treatment revealed no significant changes in either trabecular bone volume or cortical thickness researchgate.net. This finding contrasts with the known influence of RARs on osteoblast and adipocyte formation from mesenchymal cells, where inhibition of RAR signaling in vivo has been shown to impair radial bone growth in post-natal mice researchgate.netscience.gov.

Modulation of Viral Replication and Pathogenesis

IRX4310 has demonstrated a notable role in modulating the replication and pathogenesis of Hepatitis C Virus (HCV).

Influence on Hepatitis C Virus (HCV) Replication Efficiency

Research indicates that IRX4310, acting as a pan-RAR inhibitor, significantly influences the efficiency of Hepatitis C Virus (HCV) replication. Specifically, the inhibition of the RAR-RXR pathway by IRX4310 leads to a marked enhancement of HCV replication efficiency nih.govresearchgate.net. Conversely, the activation of the RAR-RXR pathway, for instance, by all-trans retinoic acid (ATRA), results in potent suppression of HCV replication nih.govresearchgate.net. This suggests a critical role for the RAR-RXR pathway in regulating HCV infection.

Furthermore, treatment with IRX4310 has been observed to increase the abundance of lipid droplets (LDs) in cells nih.govresearchgate.net. The accumulation of lipid droplets is intrinsically linked to efficient HCV replication, as they are crucial for the formation of the viral replication complex and virion assembly nih.govresearchgate.net. This relationship highlights a mechanism by which IRX4310, through its inhibitory action on RARs, indirectly promotes HCV replication by fostering an environment conducive to viral proliferation.

Table 1: Influence of IRX4310 on HCV Replication and Lipid Droplet Abundance

Treatment ConditionEffect on RAR-RXR PathwayEffect on HCV Replication EfficiencyEffect on Lipid Droplet (LD) Abundance
IRX4310 (1 µM)InhibitionMarked EnhancementIncreased
ATRA (1 µM)ActivationPotent SuppressionReduced

Data adapted from studies in Huh7 cells pretreated for 72 hours, followed by HCV infection for 48 hours nih.govresearchgate.net.

Role in the Context of CRABP2-RAR-RXR Pathway Inhibition of HCV

The cellular retinoic acid binding protein 2 (CRABP2) plays a significant role in the antiviral response against HCV by modulating the CRABP2-RAR-RXR pathway. This pathway functions to inhibit HCV infection primarily through the reduction of lipid droplet (LD) abundance nih.govresearchgate.net. CRABP2 expression is associated with resistance to LD accumulation upon HCV infection and fatty acid treatment, and its antisteatotic effect is largely governed by the activation of the RAR-RXR pathway nih.gov.

IRX4310, by inhibiting the RAR-RXR pathway, disrupts this antiviral mechanism. The consequence of IRX4310 treatment is an increase in LD abundance, which, as noted, facilitates HCV replication nih.govresearchgate.net. Therefore, IRX4310's role in the context of the CRABP2-RAR-RXR pathway is to counteract its inhibitory effect on HCV, leading to enhanced viral proliferation by promoting the accumulation of lipid droplets nih.govresearchgate.net. This mechanism underscores how the modulation of retinoid signaling pathways can significantly impact viral pathogenesis.

Effects on Hematopoiesis and Immune Cell Development

Hematopoiesis is the process of blood cell formation, including immune cells, which primarily occurs in the bone marrow mdpi.comucdavis.edu. Granulopoiesis is a specific hierarchical program within hematopoiesis that leads to the generation and maturation of neutrophils, a critical component of the innate immune system researchgate.netfrontiersin.org.

Stimulation of Granulopoiesis

While direct detailed research findings on IRX4310's explicit stimulation of granulopoiesis are not extensively detailed in the provided search results, IRX4310 is listed as a preclinical candidate for "Neutropenia" patsnap.com. Neutropenia is a condition characterized by abnormally low levels of neutrophils. Therefore, its investigation for this indication suggests a potential role in stimulating granulopoiesis, the process that produces neutrophils, to alleviate neutropenia.

The retinoid X receptor (RXR), which forms heterodimers with RARs, has been shown to contribute to the regulation of diverse biological pathways, including the fate of hematopoietic stem cells (HSCs) nih.gov. Pharmacological modulation of the RAR/RXR signaling pathway has been observed to maintain the repopulating capacity of human HSCs in culture, preventing their loss that would otherwise occur in short-term culture nih.gov. This indicates that the RAR/RXR heterodimer is a critical regulator of human HSC differentiation nih.gov. While this highlights the broader involvement of retinoid receptors in hematopoiesis, further specific studies on IRX4310's direct impact on granulopoiesis are needed to fully characterize its effect.

Methodological Approaches and Research Paradigms Utilizing Irx4310

In Vitro Research Methodologies

In vitro studies employing IRX4310 leverage diverse cell culture systems and biochemical assays to investigate its molecular mechanisms and functional consequences. These methodologies provide controlled environments to dissect the compound's impact at the cellular and molecular levels.

Cell Culture Systems for Functional Assays (e.g., Transfected Cells, Huh7 Cells, Osteoblast Cultures)

IRX4310 has been applied across several cell culture models to study its functional effects.

Osteoblast Cultures: IRX4310 has been shown to accelerate the differentiation of early osteoprogenitors in osteoblast cultures ymilab.comgoogle.combiorxiv.orgymilab.com. This effect is primarily mediated through RARγ and can be further enhanced by either an RARα agonist or antagonist ymilab.comgoogle.combiorxiv.org. The compound has been observed to potentiate differentiation in osteoblast cultures at concentrations such as 1 µM ctdbase.org.

Huh7 Cells: In the context of Hepatitis C Virus (HCV) research, IRX4310 has been used in Huh7 cells, a human hepatoma-derived cell line frequently employed for liver cancer and HCV infection studies. Pretreatment of Huh7 cells with IRX4310, acting as an RAR inhibitor, led to a marked enhancement of HCV viral replication efficiency. This indicates a role for the RAR-RXR pathway in modulating HCV infection.

Transfected Cells: IRX4310 has been demonstrated to effectively block transcription activity induced by the RAR agonist TTNPB when applied to cells transfected with RARα, RARβ, or RARγ ctdbase.org. This highlights its utility in studying specific receptor-mediated transcriptional pathways.

Table 1: Summary of IRX4310 Effects in Various Cell Culture Systems

Cell Culture SystemIRX4310 EffectKey Receptor/Pathway InvolvedReference
Early OsteoprogenitorsAccelerated differentiationPrimarily RARγ ymilab.comgoogle.combiorxiv.org
Huh7 CellsEnhanced Hepatitis C Virus (HCV) replicationRAR-RXR pathway
Transfected CellsBlocked TTNPB-induced transcription activityRARα, RARβ, RARγ ctdbase.org

Biochemical and Molecular Assays for Mechanistic Elucidation

To understand the underlying mechanisms of IRX4310's effects, various biochemical and molecular assays are employed.

Transcription activity assays are crucial for evaluating the impact of compounds on gene expression. IRX4310's ability to block RAR agonist TTNPB-induced transcription activity in transfected cells is a direct application of such assays ctdbase.org. Reporter gene assays, which measure the effect of compounds on gene transcription, are a common methodology for studying nuclear hormone receptors like RARs.

Immunoblot analysis, also known as Western blotting, is a widely used technique for detecting and quantifying specific proteins in cell lysates. In studies involving IRX4310, immunoblot analysis has been utilized to detect various proteins in Huh7 cell lysates following pretreatment with IRX4310, particularly in the context of HCV infection research. This method allows for the assessment of protein expression levels and changes in response to IRX4310 treatment.

Fluorescence microscopy is a powerful tool for visualizing cellular structures and phenotypic changes. In research involving IRX4310, this technique has been applied to analyze cellular phenotypes, notably lipid droplet abundance. For instance, Huh7 cells pretreated with IRX4310 were co-stained with BODIPY (for lipid droplets), anti-HCV core, and DAPI (for nuclei). Fluorescence microscopic images of representative cells were then used to quantify the mean fluorescence intensity (MFI) of lipid droplets per cell, providing insight into the compound's effect on lipid metabolism and its relation to HCV infection. Other lipid droplet stains like Oil Red O and LipidSpot™ dyes are also commonly used for similar analyses.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique for measuring gene expression levels. It allows for the quantification of specific RNA transcripts, enabling researchers to monitor changes in gene expression in response to various treatments. In studies utilizing IRX4310, qPCR has been employed to assess viral genome abundance in Huh7 cells, contributing to the understanding of how IRX4310 influences HCV replication at the genetic level. This methodology is broadly applicable for gene expression profiling and comparing relative mRNA levels within distinct biological samples.

In Vivo Preclinical Research Methodologies

In vivo preclinical research methodologies are essential for understanding the biological impact of compounds like IRX4310 within a living system. These studies employ animal models to mimic human physiological and pathological conditions, providing insights into a compound's mechanism of action and its potential therapeutic applications. nih.gov

Utilization of Rodent Models (e.g., Mice, Guinea Pigs)

Rodent models, including mice and rats, are extensively utilized in preclinical research due to their well-characterized genetics, relatively short lifespans, which facilitate studies on aging and long-term effects, and a comprehensive understanding of their bone turnover and metabolic processes. IRX4310 has been administered to male mice to investigate its effects on various physiological parameters, particularly those related to bone health. The use of such models allows for controlled experimental conditions to observe the systemic effects of the compound.

Models for Studying Bone Metabolism and Development

IRX4310 has been employed in models designed to study bone metabolism and development, primarily through its role as a pan-retinoic acid receptor (RAR) antagonist. Retinoic acid receptors play a direct role in influencing the formation of osteoblasts (bone-forming cells) and adipocytes (fat cells) from mesenchymal stem cells.

Research findings indicate that the inhibition of RAR signaling in vivo by administering IRX4310 to post-natal male mice for 10 days resulted in impaired radial bone growth. While no change was observed in trabecular bone volume, this impairment in radial growth highlights a specific influence on bone development. Furthermore, IRX4310 was found to accelerate the differentiation of early osteoprogenitors, with these effects predominantly mediated via RARγ. This acceleration was further enhanced by the presence of an RARα agonist or antagonist, depending on the specific context.

The following table summarizes key findings related to IRX4310's impact on bone parameters in rodent models:

ParameterEffect of IRX4310 Treatment (in post-natal male mice)Source
Trabecular Bone VolumeNo observed change
Cortical ThicknessNo observed change
Radial Bone GrowthImpaired
Early Osteoprogenitor DifferentiationAccelerated (predominantly via RARγ)

Micro Computed Tomography (μCT) Analysis of Bone Structures

Micro Computed Tomography (μCT) is a high-resolution, non-destructive imaging technique widely used in bone biology laboratories for assessing bone microarchitecture and composition. This method allows for the three-dimensional reconstruction of samples, providing detailed information about the tissue's internal structure. In the context of bone research, μCT is invaluable for evaluating bone loss, detecting alterations in bone metabolism, and assessing the effects of various drugs that influence bone remodeling.

In studies involving IRX4310, μCT analysis has been applied to mouse tibiae. These analyses revealed that while IRX4310 treatment did not lead to changes in trabecular bone volume or cortical thickness, it did result in impaired radial bone growth. μCT can quantify various bone micromorphometric parameters, including bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp). These parameters provide quantitative insights into the structural integrity and quality of bone.

Histomorphometry and Histology in Tissue Analysis

Histomorphometry is a well-established and powerful approach for assessing skeletal pathology, offering a standardized evaluation of the cellular components, architecture, mineralization, and growth of bone tissue. This technique involves the quantitative analysis of microscopic sections of bone and other tissues. It can be used to quantify osteocyte viability based on morphology and to assess osteoblast function based on osteoid surface per bone surface (Os/Bs).

In studies involving IRX4310, histomorphometry has been utilized to analyze bone changes. It serves as a complementary tool to μCT in basic research, enhancing the understanding of bone histomorphometry by providing cellular and tissue-level details that complement the structural information obtained from μCT. Studies have shown significant correlations between the results of micro-architectural analysis obtained from undecalcified histological sections and μCT in rodent models of bone disease, highlighting the synergistic value of these techniques.

Future Directions and Unexplored Avenues in Irx4310 Research

Further Dissection of Subtype-Specific RAR Antagonism in Diverse Biological Systems

IRX4310 is characterized as a pan-RAR antagonist, implying activity against all three RAR subtypes (α, β, and γ). smolecule.comvulcanchem.com However, research indicates that its biological effects can be context-dependent and may exhibit functional subtype specificity. A pivotal study on mesenchymal progenitor cells found that while IRX4310 accelerated the differentiation of early osteoprogenitors, these effects were predominantly mediated through RARγ. patsnap.comnih.gov Intriguingly, the study also noted that the effects were further potentiated by a specific RARα agonist or antagonist, suggesting a complex interplay between RAR subtypes in regulating osteoblast differentiation. patsnap.comnih.gov

This observation opens up a significant area for future research: elucidating the subtype-specific contributions to IRX4310's effects in other biological systems. Its known activities in immunology, dermatology, and oncology present fertile ground for these investigations. smolecule.combioworld.com For example, in studies of Hepatitis C Virus (HCV) infection, application of IRX4310 led to a marked enhancement of viral replication, highlighting an antiviral role for the RAR-RXR pathway. vulcanchem.comasm.org A critical unanswered question is which specific RAR subtype is the primary mediator of this antiviral effect. Future studies could use cell lines with genetic knockouts for each RAR subtype to pinpoint the receptor responsible for this phenomenon.

Table 1: Observed Effects of IRX4310 and Implicated RAR Subtypes
Biological SystemObserved Effect of IRX4310Implicated RAR Subtype(s)Future Research Questions
Mesenchymal Progenitor Cells (Osteogenesis)Accelerated differentiation of early osteoprogenitors. patsnap.comnih.govPredominantly RARγ, with modulation by RARα. patsnap.comnih.govWhat is the role of RARβ in this process? How does the RARα/RARγ interplay function at a molecular level?
Hepatitis C Virus (HCV) Infection ModelEnhanced viral replication efficiency. asm.orgUndetermined (Pan-RAR antagonism effect).Which specific RAR subtype (α, β, or γ) is responsible for the antiviral effects of retinoid signaling?
Immune SystemStimulates granulopoiesis; potential modulation of immune responses. smolecule.comUndetermined.How does IRX4310's antagonism of different RAR subtypes affect the differentiation and function of various immune cells (e.g., T-cells, B-cells, macrophages)?

Identification of Novel IRX4310-Mediated Downstream Effectors and Pathways

A primary goal of future research should be the comprehensive mapping of the downstream signaling cascades modulated by IRX4310. Current knowledge provides a foundation but remains incomplete. In the context of osteoblast and adipocyte differentiation, studies using RAR agonists (which produce the opposite effect of IRX4310) have shown that retinoid signaling upregulates the Wnt antagonist Sfrp4. patsnap.comnih.gov This leads to reduced levels of nuclear and cytosolic β-catenin and decreased expression of the Wnt target gene Axin2, indicating an impairment of Wnt/β-catenin signaling. patsnap.comnih.govscience.gov Consequently, it is strongly implied that IRX4310 exerts its pro-osteogenic effects by inhibiting this RAR-mediated suppression of the Wnt pathway. This connection warrants direct confirmation and further exploration.

Beyond Wnt signaling, research in HCV-infected liver cells (Huh7) has revealed that IRX4310 treatment increases the abundance of cellular lipid droplets. asm.org This effect is thought to be mediated by the modulation of nuclear receptor pathways that form heterodimers with the Retinoid X Receptor (RXR), such as the farnesoid X receptor (FXR)-RXR and liver X receptor (LXR)-RXR pathways. asm.org How RAR antagonism by IRX4310 cross-talks with these other metabolic pathways is a critical, unexplored area. Identifying the specific genes and protein effectors that link IRX4310 to lipid metabolism is a key next step.

Table 2: Known and Proposed Downstream Pathways Modulated by IRX4310
PathwayObserved/Proposed Modulation by IRX4310Biological ContextKey Downstream Molecules
Wnt/β-catenin SignalingProposed enhancement by inhibiting RAR-mediated suppression. patsnap.comnih.govOsteoblast and adipocyte differentiation. patsnap.comnih.govSfrp4, β-catenin, Axin2. patsnap.comnih.gov
Lipid Metabolism (via Nuclear Receptors)Increased lipid droplet abundance. asm.orgHepatitis C Virus (HCV) infection. asm.orgPotential cross-talk with FXR-RXR, LXR-RXR, and PPAR-RXR pathways. asm.org

Development of Advanced In Vitro and In Vivo Models for Comprehensive Characterization

The characterization of IRX4310 has thus far utilized a range of standard in vitro and in vivo models, including cancer cell lines, patient-derived xenografts (PDXs), and mouse models of neutropenia and bone growth. smolecule.compatsnap.comnih.gov To achieve a more nuanced understanding of its effects, the development of more sophisticated models is essential.

For in vitro studies, transitioning to three-dimensional (3D) models such as organoids could provide more physiologically relevant data for its effects in oncology or dermatology. The use of high-content imaging (HCI) platforms, which allow for the simultaneous measurement of multiple cellular phenotypic changes, could be applied to track the dynamic responses of cells to IRX4310 over time. researchgate.net For in vivo research, the development of conditional knockout mouse models for specific RAR subtypes would allow for a definitive dissection of IRX4310's subtype-specific actions within a whole organism. Humanized mouse models, reconstituted with human immune systems, would be invaluable for studying its effects on human immune cell development and function.

Application of IRX4310 as a Research Tool for Understanding Retinoid Receptor Biology

The scarcity of effective and non-toxic RAR antagonists has historically been a limiting factor in retinoid research. nih.gov IRX4310 (also known as AGN194310) is one of only a few lead antagonist compounds developed, making it an exceptionally valuable tool for basic research. nih.gov Its utility has already been demonstrated in studies that used it to establish RARs as negative regulators of osteoclastogenesis, osteoblast differentiation, and adipocyte differentiation. patsnap.comnih.gov Similarly, its application was key to uncovering the role of the RAR-RXR pathway in modulating HCV infection and lipid droplet abundance. asm.org

Future research should leverage IRX4310 to probe the function of RAR signaling in other complex biological processes where retinoids are known to play a role but where the specific downstream effects of their receptors are poorly understood. These areas include, but are not limited to, cardiac development, neurogenesis, and the regulation of metabolic syndromes. science.govnih.gov By providing a means to acutely block RAR signaling, IRX4310 allows researchers to investigate the direct consequences of this inhibition, helping to separate them from more chronic or developmental effects.

Comparative Studies with Other Retinoid Modulators to Elucidate Receptor-Specific Functions

To fully understand the unique properties of IRX4310, it is crucial to perform comparative studies with other retinoid modulators. Much of the current research contrasts its effects with pan-RAR agonists like all-trans retinoic acid (ATRA). patsnap.comnih.govasm.org While useful, more informative comparisons can be made with newer, more specific compounds.

A particularly valuable avenue would be to conduct head-to-head studies of IRX4310 against subtype-selective RAR antagonists. For example, comparing the cellular and gene expression changes induced by the pan-antagonist IRX4310 versus the recently developed RARα-selective antagonist YCT529 could precisely delineate the biological functions governed by RARα from those controlled by RARβ and RARγ. nih.gov Furthermore, comparative analyses with RXR-selective ligands (rexinoids), such as bexarotene or IRX4204, would help untangle the distinct functional roles of each partner within the RAR-RXR heterodimer, which is the primary mediator of retinoic acid signaling. patsnap.comnih.gov Such studies will be instrumental in building a comprehensive map of retinoid receptor function.

Q & A

Q. How can researchers establish the molecular stability of IRX4310 under varying environmental conditions?

Methodological Approach: Conduct accelerated stability studies using controlled environmental chambers to simulate temperature, humidity, and light exposure. Employ HPLC or mass spectrometry to quantify degradation products over time. Pair with computational modeling (e.g., molecular dynamics simulations) to predict degradation pathways .

Q. What experimental strategies are recommended for optimizing IRX4310 synthesis yield in early-stage research?

Methodological Approach: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration). Analyze outcomes via response surface methodology. Validate purity with NMR and X-ray crystallography, ensuring reproducibility across batches .

Q. How should researchers design in vitro assays to assess IRX4310's preliminary biological activity?

Methodological Approach: Select cell lines or enzymatic systems relevant to the compound’s hypothesized mechanism. Include dose-response curves with positive/negative controls. Use high-throughput screening for efficiency, and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Advanced Research Questions

Q. How can contradictory data between IRX4310’s in vitro efficacy and in vivo pharmacokinetic profiles be resolved?

Methodological Approach: Integrate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Conduct tissue distribution studies using radiolabeled IRX4310. Explore metabolite profiling via LC-MS/MS to identify active/inactive derivatives .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in IRX4310 toxicity studies?

Methodological Approach: Apply mixed-effects models or Bayesian hierarchical modeling to account for variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Validate with bootstrap resampling to ensure robustness .

Q. How can researchers elucidate IRX4310’s mechanism of action when traditional target-based assays fail?

Methodological Approach: Employ multi-omics approaches (e.g., proteomics, metabolomics) to identify perturbed pathways. Combine CRISPR-Cas9 screening with machine learning to prioritize candidate targets. Validate using knockout models or affinity purification mass spectrometry .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias in IRX4310’s preclinical efficacy studies?

Methodological Approach: Implement blinding and randomization in animal studies. Use stratified sampling to control for covariates (e.g., age, weight). Pre-register hypotheses and analysis plans to avoid post hoc data dredging .

Q. How should researchers address batch-to-batch variability in IRX4310’s physicochemical properties?

Methodological Approach: Establish quality control protocols using orthogonal characterization techniques (e.g., DSC for thermal stability, DLS for particle size). Apply multivariate analysis (PCA or PLS) to correlate material attributes with biological outcomes .

Data Presentation and Reporting Standards

Q. What tabular formats are recommended for summarizing IRX4310’s physicochemical and pharmacological data?

Methodological Approach: Use standardized tables with columns for parameter (e.g., logP, IC50), method (e.g., shake-flask, MTT assay), and uncertainty intervals (e.g., 95% CI). Follow IMRAD structure for clarity, citing guidelines from International Journal of Current Pharmaceutical Research .

Q. How can researchers ensure ethical compliance in studies involving IRX4310 and human-derived samples?

Methodological Approach: Adhere to IRB protocols for informed consent and data anonymization. Include ethics statements in manuscripts, detailing approval ID and conflict of interest disclosures. Reference frameworks like the Declaration of Helsinki .

Handling Contradictory Findings

Q. What analytical workflows validate IRX4310’s selectivity when off-target effects are observed?

Methodological Approach: Perform kinome-wide profiling or chemoproteomics to identify off-target interactions. Use CRISPR-interference (CRISPRi) to confirm causal relationships. Apply false discovery rate (FDR) correction in high-dimensional datasets .

Q. How should researchers prioritize hypotheses when IRX4310’s transcriptomic and proteomic data conflict?

Methodological Approach: Conduct time-course experiments to resolve temporal discrepancies. Integrate RNA-Seq and SILAC-based proteomics with pathway enrichment analysis. Use Bayesian networks to infer causal regulatory relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.